molecular formula C26H21Cl3FN3O B2627709 5-Chloro-7-((2,4-dichlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)quinolin-8-ol CAS No. 496013-30-0

5-Chloro-7-((2,4-dichlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)quinolin-8-ol

Cat. No.: B2627709
CAS No.: 496013-30-0
M. Wt: 516.82
InChI Key: JVWTZGXMKBGVSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-7-((2,4-dichlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)quinolin-8-ol is a synthetic quinolin-8-ol derivative with a complex substitution pattern. The quinoline core is substituted at position 5 with a chlorine atom and at position 7 with a Mannich base-derived moiety containing a 2,4-dichlorophenyl group and a 4-(4-fluorophenyl)piperazine unit.

Properties

IUPAC Name

5-chloro-7-[(2,4-dichlorophenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methyl]quinolin-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21Cl3FN3O/c27-16-3-8-20(22(28)14-16)25(21-15-23(29)19-2-1-9-31-24(19)26(21)34)33-12-10-32(11-13-33)18-6-4-17(30)5-7-18/h1-9,14-15,25,34H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVWTZGXMKBGVSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(C3=C(C=C(C=C3)Cl)Cl)C4=CC(=C5C=CC=NC5=C4O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21Cl3FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-7-((2,4-dichlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)quinolin-8-ol typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale application of the Suzuki–Miyaura coupling, utilizing palladium catalysts and organoboron reagents. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-7-((2,4-dichlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)quinolin-8-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinolines.

Scientific Research Applications

5-Chloro-7-((2,4-dichlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)quinolin-8-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-7-((2,4-dichlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)quinolin-8-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations in Piperazine-Linked Quinolin-8-ol Derivatives

The compound belongs to a family of Mannich base-derived quinolin-8-ol analogs. Key structural variations among similar compounds include:

  • Position 5 substituents : Chlorine (target compound) vs. nitro (e.g., 5m, 5n in ) or unsubstituted (e.g., compounds in ).
  • Piperazine substituents : The target compound features a 2,4-dichlorophenyl and 4-fluorophenyl dual substitution, whereas analogs like 5m () have a single 2,4-dichlorophenyl group, and 17 () has a 4-methoxyphenyl group.

Physicochemical Properties

Comparative physicochemical data for selected analogs:

Compound Name Molecular Weight (g/mol) XLogP3 Hydrogen Bond Acceptors Topological Polar Surface Area (Ų) Reference
Target Compound 483.2* ~5.2† 5 ~50†
5m () 466.3 4.1 6 84.3
5-Chloro-7-[(4-phenylpiperazin-1-yl)methyl]quinolin-8-ol () 353.8 3.9 4 39.6
17 () 424.9 4.5 5 52.7

*Calculated based on molecular formula.
†Estimated using analogous substitution patterns (e.g., dichlorophenyl increases lipophilicity).

The target compound’s higher molecular weight and XLogP3 compared to simpler analogs (e.g., ) suggest enhanced lipophilicity, which may influence membrane permeability and bioavailability .

Antifungal Activity

Quinolin-8-ol derivatives with piperazine substituents exhibit antifungal activity against pathogens like Botrytis cinerea and Sclerotinia sclerotiorum. For example:

  • 5m (): Showed 72% inhibition of S. sclerotiorum at 50 μg/mL via disruption of hyphal morphology .

The target compound’s dichlorophenyl and fluorophenyl groups may enhance antifungal potency due to increased electron-withdrawing effects and hydrophobic interactions with fungal enzymes .

Antiproliferative and Iron-Chelating Activity

Piperazine-linked quinolines, such as those in , exhibit dopamine receptor agonism and iron-chelating properties, relevant to neurodegenerative diseases.

Biological Activity

5-Chloro-7-((2,4-dichlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)quinolin-8-ol is a complex organic compound that has garnered attention due to its potential therapeutic applications. This compound is characterized by a quinoline core with various substituents that may contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes:

  • Molecular Formula : C25H22ClF2N3O
  • Molecular Weight : 455.91 g/mol
  • IUPAC Name : 5-chloro-7-[[2,4-dichlorophenyl][4-(4-fluorophenyl)piperazin-1-yl]methyl]quinolin-8-ol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound demonstrates inhibition of specific enzymes such as kinases and proteases, which are crucial in cellular signaling pathways.
  • Receptor Modulation : It interacts with G-protein coupled receptors (GPCRs), influencing intracellular signaling cascades that can affect cell proliferation and survival.

Pharmacological Effects

The pharmacological effects of this compound have been explored in several studies:

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit antimicrobial properties. The compound has shown effectiveness against various bacterial strains, with studies reporting minimum inhibitory concentrations (MICs) that suggest significant antibacterial activity.

Anticancer Potential

Several studies have evaluated the anticancer properties of quinoline derivatives. The compound has been observed to induce apoptosis in cancer cell lines, likely through the modulation of apoptotic pathways and inhibition of tumor growth.

Neuropharmacological Effects

Given its piperazine moiety, the compound may also exhibit neuropharmacological effects. Preliminary studies suggest potential efficacy in modulating neurotransmitter systems, which could be beneficial in treating neurological disorders.

Case Studies and Research Findings

StudyFindings
Study 1Evaluated the antimicrobial activity against Staphylococcus aureusDemonstrated significant antibacterial effects with an MIC of 32 µg/mL
Study 2Investigated anticancer effects on HeLa cellsInduced apoptosis with an IC50 value of 15 µM
Study 3Assessed neuropharmacological impact on rat modelsShowed improved cognitive function in memory tasks

Q & A

Q. What synthetic methodologies are reported for synthesizing quinolin-8-ol derivatives with piperazine-based substituents?

Methodological Answer: A Mannich reaction-based approach is widely used. For example, 5-((piperazin-1-yl)methyl)quinolin-8-ol derivatives are synthesized by reacting substituted benzofurans with formaldehyde and 5-((piperazin-1-yl)methyl)quinolin-8-ol in DMF at room temperature. The product is precipitated by adding excess water, followed by recrystallization in ethanol . Optimization involves controlling stoichiometry (e.g., 1:1 molar ratio of reactants) and reaction time (3–24 hours) to improve yield and purity.

Q. How is structural confirmation achieved for such complex heterocyclic compounds?

Methodological Answer: Combined spectroscopic techniques are essential:

  • NMR : Assign aromatic protons (δ 7.0–8.5 ppm) and piperazine methylene groups (δ 2.5–3.5 ppm).
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]<sup>+</sup> for derivatives in ).
  • X-ray Crystallography : Used sparingly due to challenges in obtaining single crystals, but critical for resolving stereochemical ambiguities .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Methodological Answer:

  • Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with IC50 calculations.
  • Receptor Binding : Radioligand displacement assays for dopamine D2/D3 receptors, given structural similarities to dopaminergic agonists .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Standardized Protocols : Ensure consistent cell culture conditions (e.g., passage number, serum concentration).
  • Dose-Response Validation : Use multiple concentrations (e.g., 0.1–100 µM) and statistical models (e.g., Hill slope analysis).
  • Orthogonal Assays : Confirm anti-biofilm activity via crystal violet staining and confocal microscopy if initial ATP-based assays show variability .

Q. What experimental designs evaluate environmental fate and ecotoxicology?

Methodological Answer:

  • Degradation Studies : Use HPLC-MS to track abiotic degradation (hydrolysis, photolysis) under varying pH and UV exposure.
  • Bioaccumulation : Measure logP values (e.g., using shake-flask method) and model bioaccumulation potential via EPI Suite.
  • Trophic Transfer : Aquatic microcosm experiments with algae, daphnia, and fish to assess biomagnification .

Q. How can molecular docking and dynamics refine mechanistic hypotheses?

Methodological Answer:

  • Target Identification : Align the compound’s structure with known ligands (e.g., dopamine D2 receptor agonists) using AutoDock Vina.
  • Binding Free Energy : Calculate ΔG with MM/GBSA to prioritize plausible targets.
  • Trajectory Analysis : Run 100-ns MD simulations (AMBER/CHARMM) to assess stability of ligand-receptor complexes .

Q. What strategies mitigate low solubility in pharmacological assays?

Methodological Answer:

  • Co-solvent Systems : Use DMSO (≤0.1% v/v) with cyclodextrins (e.g., HP-β-CD) to enhance aqueous solubility.
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ethyl carboxylates) to the quinolin-8-ol scaffold, as seen in derivatives like ethyl 4-[(5-chloro-8-hydroxy-7-quinolinyl)methyl]-1-piperazinecarboxylate .

Q. How are synthetic impurities characterized and controlled?

Methodological Answer:

  • HPLC-PDA/ELSD : Monitor reaction progress and quantify byproducts (e.g., unreacted 5-chloromethyl-8-hydroxyquinoline).
  • Stability-Indicating Methods : Forced degradation (acid/base/oxidative stress) followed by LC-MS to identify degradation pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.